molecular formula C12H17FN2O2S B13373464 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperazine

1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperazine

Cat. No.: B13373464
M. Wt: 272.34 g/mol
InChI Key: YSORXMDHBLNDGA-UHFFFAOYSA-N
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Description

1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperazine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperazine ring substituted with a sulfonyl group attached to a 4-fluoro-3-methylphenyl moiety. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperazine typically involves several steps, including the formation of the piperazine ring and the introduction of the sulfonyl and fluoro-methylphenyl groups. One common synthetic route involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group is known to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The fluoro-methylphenyl moiety may enhance the compound’s binding affinity to its targets, leading to its observed biological effects .

Comparison with Similar Compounds

1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperazine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17FN2O2S

Molecular Weight

272.34 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C12H17FN2O2S/c1-10-9-11(3-4-12(10)13)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3

InChI Key

YSORXMDHBLNDGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)F

Origin of Product

United States

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